![molecular formula C18H21N3O3 B2970342 (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379978-71-7](/img/structure/B2970342.png)
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
作用機序
The mechanism of action of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves the inhibition of the activity of certain neurotransmitters such as dopamine and norepinephrine. This inhibition is achieved through the binding of the compound to specific receptors in the brain, which leads to a decrease in the release of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. These studies have shown that this compound has an inhibitory effect on the activity of certain neurotransmitters such as dopamine and norepinephrine. This effect has been found to have potential applications in the treatment of disorders such as ADHD and Parkinson's disease.
実験室実験の利点と制限
One advantage of using (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the activity of specific neurotransmitters in the brain. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of lab personnel.
将来の方向性
There are several future directions for the study of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One such direction is the continued exploration of its potential applications in the treatment of neurological disorders such as ADHD and Parkinson's disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and toxicity of this compound in order to ensure its safe use in lab experiments.
合成法
The synthesis of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been achieved using various methods. One such method involves the reaction of 2-methoxypyridine-3-carboxylic acid with 1-(pyridin-4-yloxymethyl)piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methanesulfonyl chloride to yield this compound.
科学的研究の応用
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential applications in scientific research. One such application is in the field of neuroscience, where this compound has been found to have an inhibitory effect on the activity of certain neurotransmitters such as dopamine and norepinephrine. This effect has been studied in animal models and has shown promise as a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-17-16(5-2-8-20-17)18(22)21-11-3-4-14(12-21)13-24-15-6-9-19-10-7-15/h2,5-10,14H,3-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBHFUUKUQNABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


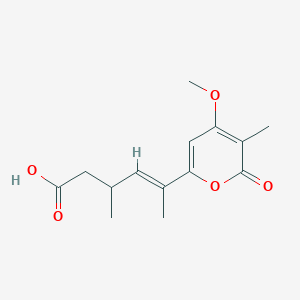
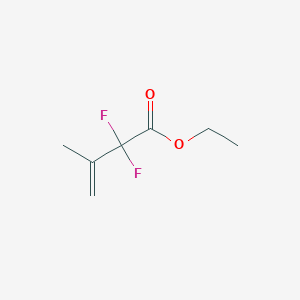
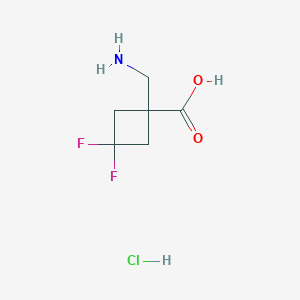


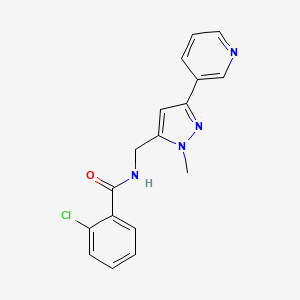
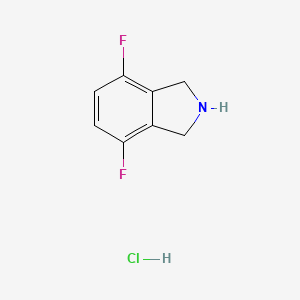
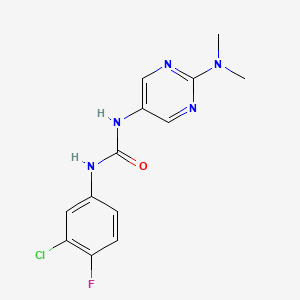

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)
